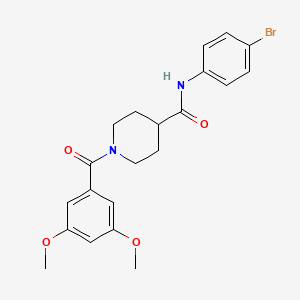
6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that belongs to the class of isoquinolinones. It is a synthetic compound that has shown potential in scientific research applications due to its unique properties.
作用機序
The mechanism of action of 6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone involves its binding to the dopamine D2 receptor. This results in the modulation of dopamine signaling, which is involved in the regulation of mood, motivation, and reward. The compound has also been found to have an inhibitory effect on the reuptake of dopamine, which further enhances its activity.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with increased motivation and reward-seeking behavior. The compound has also been found to have an antidepressant effect, possibly due to its ability to modulate dopamine signaling.
実験室実験の利点と制限
One advantage of using 6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying dopamine signaling. However, one limitation is that it has not been extensively studied in vivo, and its effects on other neurotransmitter systems are not well understood.
将来の方向性
There are several future directions for the study of 6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of drugs based on this compound for the treatment of mental health disorders such as depression and addiction. Another area of research is the study of its effects on other neurotransmitter systems, which could provide insights into its potential therapeutic uses. Additionally, further studies are needed to understand its safety profile and potential side effects.
合成法
The synthesis of 6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone involves the reaction of 4-methoxybenzaldehyde, nitroethane, and ammonium acetate in ethanol. The resulting product is then reduced with sodium borohydride to obtain the final product. The purity of the compound can be improved through recrystallization.
科学的研究の応用
6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This makes it a promising compound for the development of drugs for the treatment of mental health disorders such as depression and addiction.
特性
IUPAC Name |
6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-27-19-11-9-16(10-12-19)24-20-15-22(29-3)21(28-2)13-17(20)14-23(26)25(24)18-7-5-4-6-8-18/h4-13,15,24H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSXQUSMTBAGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5822132 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)
![dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5109273.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5109279.png)

![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5109314.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)